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Amaranth Red 2

TEAC assay Antioxidant capacity Synthetic food dyes

Substituting red azo dyes without re-validation risks color shifts and compliance failure. Amaranth Red 2 (E123, CAS 1342-09-2) is permitted in Canada and the EU, with a documented heat stability rating of 5/5 for baked goods and hot-fill processes. • Heat stability: 5/5 - withstands baking temperatures without degradation • TEAC antioxidant capacity: 0.019 (171% vs Ponceau 4R at 0.007) • HPLC-verified purity; subsidiary dyes ≤1.00% Supplied with full Certificate of Analysis. Bulk and custom packaging available.

Molecular Formula C9H14O7
Molecular Weight 0
CAS No. 1342-09-2
Cat. No. B1171559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmaranth Red 2
CAS1342-09-2
SynonymsAmaranth Red 2
Molecular FormulaC9H14O7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amaranth Red 2 Technical Specifications


Amaranth Red 2 (CAS 1342-09-2), also designated as FD&C Red No. 2, E123, C.I. Food Red 9, Acid Red 27, and C.I. 16185, is a synthetic, water-soluble, monoazo dye [1]. Structurally, it is trisodium (4E)-3-oxo-4-[(4-sulfonate-1-naphthyl)hydrazono]naphthalene-2,7-disulfonate, with a molecular formula of C20H11N2Na3O10S3 and a molecular weight of 604.47 g/mol [1]. It typically appears as a dark red to purple powder and is utilized globally as a colorant in various food, beverage, and cosmetic applications where specific regulatory and performance criteria must be met [2]. While no longer approved for use in the United States, it remains a permitted color additive in Canada and the European Union, underscoring the importance of understanding its precise specifications and performance characteristics relative to alternative dyes [3].

Amaranth Red 2 Substitution Risks


Substituting one red azo dye for another without thorough re-validation carries significant technical and regulatory risk. Dyes within this class exhibit markedly different performance characteristics under specific processing conditions. For example, Amaranth's susceptibility to degradation in alkaline environments and in the presence of reducing sugars or ascorbic acid is well-documented [1]. Its stability profile, including its thermal and lightfastness ratings, is distinct from that of alternatives like Allura Red AC and Ponceau 4R [2]. Furthermore, significant differences in antioxidant capacity, as measured by TEAC assay, exist among common red colorants, highlighting fundamental chemical differences that can impact product shelf-life and stability in complex matrices [3]. Finally, regulatory status varies significantly; Amaranth is banned in the US but permitted in Canada and the EU, while other dyes face different restrictions [4]. These performance and regulatory divergences mean that a 1:1 replacement will likely lead to unexpected color shifts, altered stability, or compliance issues, necessitating product-specific evidence for informed selection.

Amaranth Red 2 Comparative Performance


TEAC Assay: Antioxidant Capacity Ranking

In a TEAC assay evaluating antioxidant capacity, Amaranth (TEAC value = 0.019) demonstrates an intermediate capacity compared to its closest structural analogs [1]. It exhibits 34.5% lower capacity than the leading dye, Allura Red AC (TEAC = 0.029), but is 171% more potent than Ponceau 4R (TEAC = 0.007).

TEAC assay Antioxidant capacity Synthetic food dyes

Ascorbic Acid Degradation Kinetics

An HPLC study of degradation kinetics in the presence of ascorbic acid found that the rate constant (k) for Amaranth degradation was 2.00-2.57 times higher when ascorbic acid concentration was increased from 100 mg/L to 500 mg/L [1]. The study provides direct comparative data for Ponceau 4R, Allura Red, and Carmoisine, establishing that Amaranth's degradation rate is significantly accelerated by higher levels of ascorbic acid, a common food ingredient.

Degradation kinetics Ascorbic acid HPLC Half-life

Thermal and Light Stability Ratings

Amaranth is assigned a heat stability rating of '5' and a light stability rating of '4' on a proprietary vendor scale (1=poor, 5=excellent) [1]. This contrasts with other commonly used dyes; for instance, Ponceau 4R is often noted for its excellent heat stability, making it suitable for UHT and retort processes . While a '5' indicates good thermal resistance, Amaranth's photostability is rated slightly lower, suggesting it may be more prone to light-induced fading.

Thermal stability Light stability Food dye Shelf-life

Purity and Impurity Specifications

Commercial specifications for Amaranth define a minimum total dye content of 87% and limit subsidiary dyes to a maximum of 1.00% [1]. The specification also sets strict limits on heavy metals: Lead (<10 ppm), Arsenic (<1 ppm), and Mercury (<1 ppm) [1]. These purity and impurity thresholds are critical quality parameters that differentiate suppliers and are essential for regulatory compliance and formulation consistency.

Purity specification Subsidiary dyes Heavy metals Quality control

HPLC Separation of Uncombined Intermediates

An HPLC method developed for the determination of uncombined intermediates in FD&C Red No. 2 demonstrated clear superiority over conventional column chromatography. The HPLC method separated naphthionic acid, 2-naphthol-3,6-disulfonic acid, 2-naphthol-6,8-disulfonic acid, and 2-naphthol-3,6,8-trisulfonic acid from each other and from the main Amaranth peak in one-quarter of the time required by the conventional method, which failed to resolve the individual intermediates [1]. Recoveries ranged from 92% to 101% for the HPLC method [1].

HPLC Uncombined intermediates Quality control Analytical method

Regulatory Status Comparison

The regulatory status of Amaranth is a primary selection factor. It is currently banned in the United States but remains permitted in Canada and the European Union (as E123) [1]. In contrast, its primary replacement, Allura Red AC, is approved in the US but is banned or restricted in several European countries (e.g., Denmark, Belgium, France) [2]. This creates a unique geopolitical niche for Amaranth.

Regulatory status Food dye approval FDA EFSA Global compliance

Amaranth Red 2 Application Scenarios


Canadian & EU-Compliant Red Coloration

For manufacturers targeting the Canadian or European Union markets, Amaranth (E123) is a permitted red azo dye, making it a compliant choice for coloring a wide range of food products, including aperitif drinks, fish roe, soft drinks, jams, and baked goods [1]. This is a primary application scenario given the compound's regulatory status. Its stability profile—specifically its high heat stability rating of 5 [2]—makes it particularly suitable for products undergoing thermal processing, such as baking or hot-filling, where less heat-stable dyes would degrade and cause color loss. However, formulators must be aware of its light sensitivity (rating 4) and its accelerated degradation in the presence of high levels of ascorbic acid [3], which should inform packaging and formulation decisions.

HPLC Quality Control Method

Procurement of Amaranth for high-purity applications or for compliance with stringent specifications necessitates robust analytical quality control. The HPLC method described in the literature [1] provides a validated, efficient, and selective approach for quantifying uncombined intermediates like naphthionic acid and 2-naphthol-3,6-disulfonic acid. This method is demonstrably superior to older column chromatographic techniques, offering a 4x reduction in analysis time while providing the necessary separation to ensure compliance with purity specifications that typically limit subsidiary dyes to a maximum of 1.00% [2]. This scenario is critical for analytical laboratories in the food, pharmaceutical, and chemical industries responsible for incoming material inspection and product release.

Azo Dye Degradation Model System

Amaranth serves as a well-characterized model compound in research studies focused on the stability and reactivity of azo dyes. Its established degradation kinetics in the presence of ascorbic acid [1] and its quantified antioxidant capacity in the TEAC assay [2] provide a benchmark for comparing the behavior of other synthetic colorants or for investigating novel stabilization strategies. Researchers investigating colorant interactions in complex food matrices, photostability enhancement, or the development of new analytical methods can utilize Amaranth as a reference standard. Its documented behavior under specific stressors (e.g., light, heat, reducing agents) provides a reliable baseline for experimental design and data interpretation.

Colorant for Moderate Antioxidant Capacity

In applications where a moderate level of antioxidant activity from the colorant itself is desirable—such as in certain beverage or cosmetic formulations susceptible to oxidative rancidity—Amaranth presents a quantifiable advantage over dyes with lower capacity. The TEAC assay shows Amaranth (TEAC = 0.019) is 171% more potent than Ponceau 4R (TEAC = 0.007), though it is less potent than Allura Red AC (TEAC = 0.029) [1]. This positions Amaranth as a 'middle-ground' option where a balance between color performance and a contribution to overall antioxidant activity is sought. This is a niche but evidence-based scenario where the dye's chemical properties, beyond just its color, can be leveraged.

Technical Documentation Hub

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